2-Bromo-4-méthoxypyridine

Vue d'ensemble

Description

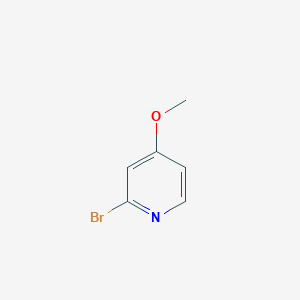

2-Bromo-4-methoxypyridine is an organic compound with the molecular formula C6H6BrNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are substituted by a bromine atom and a methoxy group, respectively. This compound is known for its yellow solid form and is used in various chemical syntheses and industrial applications .

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

Key Role in Drug Development

2-Bromo-4-methoxypyridine serves as a crucial intermediate in the synthesis of several pharmaceutical agents. It is particularly significant in the development of anti-inflammatory and anticancer drugs. The compound's ability to participate in various chemical reactions makes it a valuable building block for synthesizing complex medicinal compounds.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of 2-bromo-4-methoxypyridine exhibit cytotoxic effects against various cancer cell lines. For instance, studies utilizing MTT assays have shown promising results against human cervix carcinoma (HeLa), lung adenocarcinoma (A549), and breast adenocarcinoma (MCF-7) cell lines, indicating its potential as an anticancer agent .

Agricultural Chemicals

Development of Agrochemicals

The compound is instrumental in formulating agrochemicals, particularly herbicides and pesticides. Its unique structure enhances the efficacy of crop protection products, contributing to improved agricultural yields.

Example: Herbicide Formulation

In a study focusing on the synthesis of herbicidal compounds, researchers found that modifications to the bromopyridine structure significantly influenced the herbicidal activity against various weed species. This highlights the compound's role in developing effective agricultural solutions .

Versatile Building Block

In organic synthesis, 2-bromo-4-methoxypyridine acts as a versatile building block for creating complex molecules with specific functional groups. It is frequently employed in various synthetic pathways due to its reactivity and stability.

Case Study: Synthesis Optimization

A recent study optimized the synthesis of pyridinylimidazole-type compounds using 2-bromo-4-methoxypyridine as a starting material. The optimized method increased overall yields significantly, demonstrating its utility in efficient synthetic strategies .

Biochemical Research

Insights into Biological Processes

The compound is utilized in biochemical studies related to enzyme inhibition and receptor binding. Its derivatives have been investigated for their potential therapeutic targets, providing insights into biological mechanisms.

Example: Enzyme Inhibition Studies

Research has indicated that certain derivatives of 2-bromo-4-methoxypyridine effectively inhibit specific enzymes involved in metabolic pathways, suggesting their potential application as therapeutic agents .

Mécanisme D'action

Target of Action

2-Bromo-4-methoxypyridine is primarily used as a reagent in the synthesis of biarylsulfonamide CCR9 inhibitors . These inhibitors target the CCR9 receptor, which plays a crucial role in inflammatory bowel diseases .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by 2-Bromo-4-methoxypyridine is the p38α mitogen-activated protein (MAP) kinase pathway . This pathway links extracellular signals to the intracellular machinery modulating a plethora of cellular processes, such as the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .

Result of Action

The molecular and cellular effects of 2-Bromo-4-methoxypyridine’s action are primarily seen in its role as a reagent for the synthesis of biarylsulfonamide CCR9 inhibitors . These inhibitors can effectively reduce the symptoms of inflammatory bowel diseases by blocking the CCR9 receptor .

Action Environment

The action, efficacy, and stability of 2-Bromo-4-methoxypyridine can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the organoboron reagents used in the process should be relatively stable, readily prepared, and generally environmentally benign .

Analyse Biochimique

Biochemical Properties

It is known to act as a reagent in the synthesis of biarylsulfonamide CCR9 inhibitors . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in this process.

Cellular Effects

Given its role in the synthesis of biarylsulfonamide CCR9 inhibitors, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromo-4-methoxypyridine can be synthesized from 4-methoxypyridine through a bromination reaction. The process involves the use of brominating agents such as pyridine hydrobromide perbromide. The reaction typically occurs under controlled conditions, including specific temperatures and reaction times to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 2-Bromo-4-methoxypyridine often involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-4-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The methoxy group can participate in oxidation or reduction reactions, altering the compound’s chemical properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium or potassium salts of nucleophiles, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include 2-amino-4-methoxypyridine or 2-thio-4-methoxypyridine.

Oxidation Products: Oxidation can yield compounds like 2-bromo-4-hydroxypyridine.

Comparaison Avec Des Composés Similaires

4-Bromo-2-methylpyridine: Used in the preparation of crown-ester-bipyridines and viologens.

2,4-Dimethoxypyridine: Known for its applications in organic synthesis.

2-Amino-4-methoxypyridine: Utilized in pharmaceutical research.

Uniqueness: 2-Bromo-4-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals .

Activité Biologique

2-Bromo-4-methoxypyridine is a halogenated pyridine derivative that has garnered attention for its diverse applications in medicinal chemistry and organic synthesis. This compound serves as a critical intermediate in the development of various therapeutic agents, particularly those targeting inflammatory diseases. This article delves into the biological activity of 2-Bromo-4-methoxypyridine, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

2-Bromo-4-methoxypyridine primarily functions as a reagent in the synthesis of biarylsulfonamide CCR9 inhibitors. These inhibitors are significant in treating inflammatory bowel diseases (IBD) by blocking the CCR9 receptor, which plays a crucial role in the migration of inflammatory cells to the gut.

Target and Mode of Action

The compound interacts with its biological targets through the Suzuki–Miyaura (SM) cross-coupling reaction, facilitating the formation of complex organic molecules. The primary biochemical pathway influenced by this compound is the p38α mitogen-activated protein (MAP) kinase pathway, which is involved in cellular responses to stress and inflammation.

Biochemical Analysis:

- Cellular Effects: 2-Bromo-4-methoxypyridine can influence cellular signaling pathways, gene expression, and metabolic processes due to its role as a CCR9 inhibitor.

- Molecular Mechanism: The compound likely exerts effects through binding interactions with biomolecules, leading to enzyme inhibition or activation.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Reagent Role | Used in the synthesis of biarylsulfonamide CCR9 inhibitors |

| Pathway Involvement | Affects p38α MAP kinase pathway |

| Cellular Impact | Influences cell signaling, gene expression, and metabolism |

Case Studies and Research Findings

Recent studies have highlighted the potential of 2-Bromo-4-methoxypyridine derivatives in developing new therapeutic agents. For instance, research into thieno[2,3-b]pyridines derived from this compound has shown promising bacteriostatic and tuberculostatic activities.

Notable Research Example

A study optimized the synthesis of pyridinylimidazole-type compounds starting from 2-Bromo-4-methoxypyridine. The synthesized compounds were tested for their ability to inhibit p38α MAP kinase activity. Results indicated that certain enantiomers displayed significantly higher potency compared to racemic mixtures, demonstrating the importance of stereochemistry in biological activity .

Applications in Medicinal Chemistry

The versatility of 2-Bromo-4-methoxypyridine extends beyond just being a synthetic intermediate. It has been utilized in various fields:

Propriétés

IUPAC Name |

2-bromo-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBDARKONATUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406217 | |

| Record name | 2-Bromo-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89488-29-9 | |

| Record name | 2-Bromo-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-bromo-4-methoxypyridine in the synthesis of thieno[2,3-b]pyridines with potential biological activity?

A1: 2-bromo-4-methoxypyridine serves as a crucial starting material for synthesizing a series of 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives []. These derivatives can then be transformed into thieno[2,3-b]pyridines through an intramolecular Thorpe-Ziegler cyclization reaction []. This synthetic route highlights the versatility of 2-bromo-4-methoxypyridine as a building block in organic chemistry. Furthermore, some of the synthesized thieno[2,3-b]pyridines exhibited notable bacteriostatic or tuberculostatic activity [], underscoring the potential of this synthetic route for developing new therapeutic agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.